REACTION_CXSMILES
|
[C:1]([C:3]1[C:8]([F:9])=[CH:7][C:6]([N+:10]([O-])=O)=[CH:5][N:4]=1)#[N:2].CCOC(C)=O.CC(O)=O>[Fe].CCOCC>[NH2:10][C:6]1[CH:7]=[C:8]([F:9])[C:3]([C:1]#[N:2])=[N:4][CH:5]=1 |f:1.2|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C(#N)C1=NC=C(C=C1F)[N+](=O)[O-]
|
Name
|
EtOAc AcOH
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CCOC(=O)C.CC(=O)O
|
Name
|
|
Quantity
|
0.21 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Name
|
|
Type
|
product
|
Smiles
|
|
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C(C(=NC1)C#N)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.093 g | |
YIELD: PERCENTYIELD | 94% | |
YIELD: CALCULATEDPERCENTYIELD | 94.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |